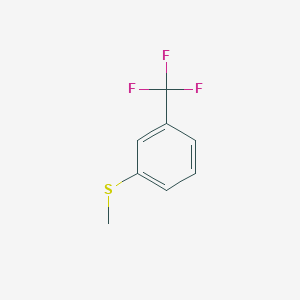

3-Trifluoromethylthioanisole

CAS No.: 328-98-3

Cat. No.: VC4654261

Molecular Formula: C8H7F3S

Molecular Weight: 192.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 328-98-3 |

|---|---|

| Molecular Formula | C8H7F3S |

| Molecular Weight | 192.2 |

| IUPAC Name | 1-methylsulfanyl-3-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H7F3S/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3 |

| Standard InChI Key | ZOFFWLOMDITUHD-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC(=C1)C(F)(F)F |

Introduction

3-Trifluoromethylthioanisole is an organosulfur compound characterized by the presence of a trifluoromethylthio (-SCF₃) group attached to the third position of a benzene ring. Its molecular formula is , and it is classified as a thioether, which contains sulfur bonded to two carbon atoms. This compound is of significant interest in scientific research due to its unique chemical structure and potential biological and industrial applications.

Table 1: Structural Features of 3-Trifluoromethylthioanisole

| Feature | Details |

|---|---|

| Functional Groups | -SCF₃ (trifluoromethylthio), -OCH₃ (methoxy) |

| Aromatic Substitution | Substituted at the third position |

| Lipophilicity | High due to the trifluoromethyl group |

Synthesis Methods

The synthesis of 3-Trifluoromethylthioanisole typically involves introducing the trifluoromethylthio group into an anisole derivative under controlled conditions.

Common Synthetic Routes:

-

Reaction with Trifluoromethylethiolate:

-

Starting Material: 3-Bromoanisole

-

Reagent: Trifluoromethylethiolate ([CF₃]S⁻)

-

Conditions: Base (e.g., potassium carbonate) in a polar solvent like dimethylformamide (DMF).

-

-

Industrial Production:

-

Continuous flow processes are employed for scalability.

-

Catalysts and optimized reaction conditions are used to enhance yield and purity.

-

Table 2: Reaction Conditions for Synthesis

| Reagent | Conditions |

|---|---|

| Trifluoromethylethiolate | Base (e.g., K₂CO₃) in DMF |

| Trifluoromethyl iodide | Elevated temperatures with a catalyst |

Chemical Reactions

3-Trifluoromethylthioanisole undergoes various chemical transformations due to its reactive functional groups.

Key Reactions:

-

Oxidation:

-

Converts the thioether (-SCF₃) into sulfoxides or sulfones.

-

Reagents: Hydrogen peroxide (), m-chloroperbenzoic acid (m-CPBA).

-

-

Reduction:

-

Reduces the trifluoromethyl group to a methyl group.

-

Reagents: Lithium aluminum hydride ().

-

-

Substitution:

-

The trifluoromethyl group can be replaced with other functional groups.

-

Conditions: Nucleophilic substitution using sodium hydride ().

-

Table 3: Reaction Products

| Reaction Type | Product Formed |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Methylthioanisole |

| Substitution | Substituted thioanisoles |

Biological Activities

Although specific data on the biological activity of 3-Trifluoromethylthioanisole is limited, studies on related compounds suggest potential antimicrobial and antifungal properties.

Mechanism of Action:

-

The trifluoromethyl group enhances lipophilicity, improving membrane permeability.

-

Interaction with enzymes or receptors may inhibit biological pathways.

Applications in Biology:

-

Antimicrobial Activity:

-

Effective against certain bacterial and fungal strains.

-

-

Potential Cytotoxicity:

-

Similar compounds exhibit cytotoxic effects on cancer cell lines.

-

Applications in Research and Industry

The unique properties of 3-Trifluoromethylthioanisole make it valuable across multiple fields.

Research Applications:

-

Used as a building block in organic synthesis.

-

Explored for its potential as a drug candidate in medicinal chemistry.

Industrial Applications:

-

Development of agrochemicals.

-

Material sciences for creating specialized polymers or coatings.

Comparison with Similar Compounds

The distinct combination of trifluoromethyl and thioether functionalities sets this compound apart from its analogs.

Table 4: Comparison with Related Compounds

| Compound Name | Key Features |

|---|---|

| Thioanisole | Basic structure without fluorine substitution |

| Trifluoromethylanisole | Lacks sulfur; focuses on fluorinated ether properties |

| 4-Trifluoromethylthioanisole | Similar structure but different substitution position |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume